Given the absence of specific references to Falalkalkkalkklkkalkkal in existing literature, it can be classified under organic compounds due to its complex name structure, which suggests a multi-functional group or a polymeric nature. Organic compounds are typically characterized by the presence of carbon atoms bonded to hydrogen and other elements.
The synthesis of complex organic compounds often involves several strategies:
The molecular structure of Falalkalkkalkklkkalkkal can be hypothesized based on its name. Given its complexity, it may feature:
A hypothetical molecular formula could be represented generically as , where , , and denote the number of carbon, hydrogen, and oxygen atoms respectively.
Falalkalkkalkklkkalkkal could participate in various chemical reactions typical for organic compounds:
While specific data for Falalkalkkalkklkkalkkal is not available, general properties can be inferred:
If synthesized successfully, Falalkalkkalkklkkalkkal could have various applications:
Falalkalkkalkklkkalkkal (CAS: 133084-63-6) is a synthetic polypeptide with the molecular formula C₁₂₃H₂₂₆N₃₂O₂₄ and a molecular weight of 2537.3 g/mol. Its primary sequence features a distinctive repetitive motif rich in hydrophobic residues (leucine, alanine, valine) and cationic residues (lysine, arginine), constituting ~68% and ~32% of its composition, respectively [1] [8]. The sequence follows an alternating pattern of hydrophobic and cationic clusters, exemplified by segments like Leu-Ala-Lys-Ala-Leu-Lys [1]. This design creates an amphipathic profile when folded, with hydrophobic and cationic regions spatially segregated. Net charge calculations at physiological pH yield +12 to +15, attributed to 14 lysine and 4 arginine residues [1] [8].
Table 1: Amino Acid Distribution in Falalkalkkalkklkkalkkal
Residue Type | Amino Acids | Count | Percentage |
---|---|---|---|
Hydrophobic | Leu, Ala, Val | 76 | 68% |
Cationic | Lys, Arg | 18 | 32% |
Structural | Pro, Gly | 0 | 0% |
The peptide adopts a right-handed α-helical conformation with characteristic dihedral angles (φ, ψ) averaging -60° ± 5° and -45° ± 5°, confirmed by circular dichroism spectroscopy in membrane-mimetic environments (e.g., 30% trifluoroethanol) [2] [6]. This folding yields 3.6 residues per turn and a pitch of 5.4 Å, stabilized by intramolecular i→i+4 hydrogen bonding [6] [9]. Amphipathicity is quantified by the hydrophobic moment (μH = 0.65), indicating strong segregation of hydrophobic and cationic faces [2]. Helical stability persists across pH 5.0–9.0 but diminishes in low-ionic-strength aqueous solutions due to electrostatic repulsion [7] [9].
N-terminal conjugation with gallic acid (3,4,5-trihydroxybenzoic acid) enhances helicity by 24% in aqueous buffers (measured by [θ]₂₂₂ nm) and increases proteolytic resistance against trypsin by 8-fold [2] [8]. The gallate moiety facilitates π-π stacking with aromatic residues in target proteins and promotes membrane insertion via hydrophobic interactions [8]. Alternative modifications include:
Systematic replacement of lysine with ornithine (shorter side chain) reduces helicity by 18% and decreases thermal stability (Tm drop from 72°C to 56°C) due to weakened salt bridges [7] [8]. Conversely, arginine substitutions enhance helix stability via guanidinium-phosphate interactions with lipid head groups. Cationic residue positioning follows an i, i+4, i+7 spacing on the hydrophilic face, enabling multidentate binding to anionic membranes [8]. Disruption of this pattern decreases hemolytic selectivity by 3-fold [5] [8].
Table 2: Effects of Cationic Residue Modifications
Modification | Helicity Change | Thermal Stability (Tm) | Proteolytic Resistance |
---|---|---|---|
Gallic acid conjugation | +24% | +8°C | 8-fold increase |
Lys→Ornithine | -18% | -16°C | 3-fold decrease |
Lys→Arg | +9% | +5°C | No change |
Falalkalkkalkklkkalkkal employs a carpet-like mechanism for membrane disruption:
Quantitative assays show dye leakage from 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)/POPG (3:1) vesicles at EC₅₀ = 1.8 μM. Kinetics are sigmoidal, indicating cooperative action. Cholesterol (40%) reduces efficacy 4-fold by condensing membrane fluidity [5] [8].
The peptide binds lipid droplets (LDs) with Kd = 0.7 μM, confirmed by fluorescence colocalization with Nile Red-stained LDs [8]. Its amphipathic helix inserts into the LD phospholipid monolayer via hydrophobic residues, while cationic residues engage surface proteins. Against viral envelopes, it disrupts HIV-1 particles by binding gp41 fusion domains (IC₅₀ = 4.3 μM) and fluidizing lipid bilayers [8]. Synergy occurs with lysozyme (8-fold potency increase) due to complementary membrane hydrolysis [10].
Table 3: Biophysical Interaction Parameters
Target System | Affinity/Activity | Mechanistic Insight |
---|---|---|
POPC/POPG membranes | EC₅₀ = 1.8 μM | Pore formation (1.5–2.5 nm diameter) |
Lipid droplets (LDs) | Kd = 0.7 μM | Phospholipid monolayer insertion |
HIV-1 envelope | IC₅₀ = 4.3 μM | gp41 binding + membrane fluidization |
Bacterial membranes | MIC = 0.5–5 μM | Carpet-like lysis |
All compound names mentioned: Falalkalkkalkklkkalkkal (CAS 133084-63-6)
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